molecular formula C10H11BrO2 B1344743 4-Bromo-2-isopropylbenzoic acid CAS No. 741698-83-9

4-Bromo-2-isopropylbenzoic acid

Cat. No.: B1344743
CAS No.: 741698-83-9
M. Wt: 243.1 g/mol
InChI Key: ZVKWVPUYVKVUSM-UHFFFAOYSA-N
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Description

4-Bromo-2-isopropylbenzoic acid is an organic compound with the molecular formula C10H11BrO2 It features a benzene ring substituted with a bromine atom at the 4th position and an isopropyl group at the 2nd position, along with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-isopropylbenzoic acid typically involves the bromination of 2-isopropylbenzoic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-isopropylbenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid or hydrochloric acid as catalysts.

    Decarboxylation: High temperatures (above 200°C) or catalysts like copper(I) oxide.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 4-azido-2-isopropylbenzoic acid or 4-thiocyanato-2-isopropylbenzoic acid.

    Esterification: Esters like methyl 4-bromo-2-isopropylbenzoate.

    Decarboxylation: 4-Bromo-2-isopropylbenzene.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Bromo-2-isopropylbenzoic acid depends on its application. In organic synthesis, it acts as a building block, participating in reactions through its functional groups. The bromine atom can undergo substitution reactions, while the carboxylic acid group can form esters or amides. The isopropyl group influences the compound’s reactivity and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-isopropylbenzoic acid is unique due to the presence of both a bromine atom and an isopropyl group on the benzene ring. This combination of substituents imparts distinct reactivity and physical properties, making it valuable in specific synthetic applications .

Biological Activity

4-Bromo-2-isopropylbenzoic acid (CAS Number: 741698-83-9) is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the available data on its biological activity, including antimicrobial, anticancer properties, and its role as an enzyme inhibitor.

Chemical Structure and Properties

This compound is characterized by a bromine atom and an isopropyl group attached to a benzoic acid framework. The molecular formula is C10H12BrO2C_{10}H_{12}BrO_2, with a molecular weight of approximately 243.11 g/mol. Its structure contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been shown to inhibit the growth of various fungal strains, which suggests potential applications in treating fungal infections. Specifically, it acts as a reversible and uncompetitive inhibitor of mushroom tyrosinase, an enzyme involved in melanin biosynthesis, indicating its utility in dermatological applications .

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity TypeReference
Candida albicansFungal growth inhibition
Aspergillus nigerFungal growth inhibition
Staphylococcus aureusBacterial growth inhibition

Anticancer Properties

The compound has also been investigated for its anticancer potential . In vitro studies suggest that this compound can induce apoptosis in cancer cell lines by modulating the activity of anti-apoptotic proteins such as Bcl-2 family members. This mechanism is crucial as these proteins are often overexpressed in cancers, leading to enhanced cell survival .

Case Study: Inhibition of Bcl-2 Family Proteins

A study demonstrated that derivatives of benzoic acids, including compounds similar to this compound, effectively bind to Mcl-1 and Bfl-1 proteins, which are critical targets for therapeutic intervention in various cancers. The binding affinities were reported with Ki values around 100 nM, indicating strong interactions that could lead to effective cancer therapies .

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor further enhances its biological profile. It has been identified as a reversible inhibitor of mushroom tyrosinase, which is pivotal in studies related to skin pigmentation disorders and certain types of cancers .

The mechanism by which this compound exerts its effects involves:

  • Binding to Enzymes: The bromine atom enhances the compound's reactivity and binding affinity to various enzymes.
  • Induction of Apoptosis: By inhibiting anti-apoptotic proteins, it promotes programmed cell death in cancer cells.
  • Antifungal Activity: Its structural features allow it to disrupt fungal cell membranes or metabolic pathways.

Properties

IUPAC Name

4-bromo-2-propan-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-6(2)9-5-7(11)3-4-8(9)10(12)13/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKWVPUYVKVUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630505
Record name 4-Bromo-2-(propan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741698-83-9
Record name 4-Bromo-2-(propan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 4-bromo-2-isopropylbenzoate (0.41 g) and lithium hydroxide monohydrate (0.67 g) in water (1 mL)/1,4-dioxane (3 mL) was stirred at room temperature for 5 days. 2 mol/L hydrochloric acid (10 mL) was added to the mixture, and the resulting mixture was extracted with ethyl acetate. The solvent was evaporated under reduced pressure, and the residue was recrystallized from ethyl acetate/n-hexane to afford the title compound (0.276 g).
Quantity
0.41 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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